molecular formula C11H20O2 B13524284 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

Cat. No.: B13524284
M. Wt: 184.27 g/mol
InChI Key: PKZPCVLZVDCNKZ-UHFFFAOYSA-N
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Description

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethylcyclohexyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZPCVLZVDCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(trans-4-Ethylcyclohexyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application of 3-(trans-4-ethylcyclohexyl)propionic acid .

Introduction & Chemical Identity

3-(trans-4-ethylcyclohexyl)propionic acid represents a critical structural motif in the fields of liquid crystal (LC) engineering and pharmaceutical design. Unlike simple fatty acids, the incorporation of a trans-1,4-disubstituted cyclohexane ring imparts rigidity and linearity, essential for mesogenic behavior in liquid crystals and metabolic stability in drug candidates.

Structural Definition

The molecule consists of a cyclohexane ring substituted at the 1 and 4 positions.

  • Position 1: A propionic acid moiety (

    
    ).
    
  • Position 4: An ethyl group (

    
    ).
    
  • Stereochemistry: The trans configuration is thermodynamically preferred and functionally critical. In the trans isomer, both the ethyl group and the propionic acid chain occupy the equatorial positions of the chair conformation, minimizing 1,3-diaxial interactions.

PropertySpecification
IUPAC Name 3-(trans-4-ethylcyclohexyl)propanoic acid
Molecular Formula

Molecular Weight 184.28 g/mol
Stereochemistry trans-1,4-diequatorial (Chair Conformation)
Predicted LogP ~3.2 (Lipophilic)

Structural Characterization & Stereochemistry

The functionality of this molecule hinges on its stereochemistry. The cis isomer, where one substituent is axial and the other equatorial, possesses a "bent" structure that disrupts the packing order required for liquid crystalline phases.

Conformation Analysis
  • Trans-Isomer (Target): The diequatorial arrangement extends the molecular length, increasing the length-to-breadth ratio (

    
    ). This anisotropy is vital for the formation of nematic phases in LC mixtures.
    
  • Cis-Isomer (Impurity): The axial-equatorial arrangement creates a kink in the molecule. In synthesis, the cis isomer is often a kinetic product that must be converted to the thermodynamic trans product via base-catalyzed equilibration.

Synthetic Methodology

High-purity synthesis requires controlling the stereocenter at C1 and C4. Two primary routes are established: Catalytic Hydrogenation of Aromatics (Industrial) and Michael Addition via Enamine (Laboratory/Fine Chemical).

Route A: Catalytic Hydrogenation (Industrial Standard)

This route ensures high yield but requires high-pressure equipment.

  • Starting Material: 3-(4-ethylphenyl)propionic acid.

  • Hydrogenation: Performed using Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) at high pressure (50–100 bar) and temperature (100–150°C).
  • Isomerization: The hydrogenation yields a mixture of cis and trans. The mixture is heated with a base (e.g., KOH in ethylene glycol) to equilibrate to the thermodynamically stable trans form.

Route B: Enamine-Mediated Michael Addition (Laboratory Protocol)

This protocol is preferred for smaller scales or when high-pressure hydrogenation is inaccessible. It builds the propionic chain onto a pre-existing ring.

Experimental Protocol

Step 1: Enamine Formation [1][2]

  • Reagents: 4-Ethylcyclohexanone (1.0 eq), Pyrrolidine (1.2 eq), p-Toluenesulfonic acid (cat.).

  • Solvent: Toluene (Dean-Stark trap for water removal).

  • Procedure: Reflux until water evolution ceases. Distill off toluene to isolate the crude enamine.

Step 2: Michael Addition

  • Reagents: Crude Enamine, Methyl Acrylate (1.1 eq).

  • Solvent: Dioxane or Acetonitrile.

  • Procedure: Dissolve enamine in solvent. Add methyl acrylate dropwise at 0°C. Allow to warm to RT and stir for 12 hours.

  • Hydrolysis: Add water/HCl to hydrolyze the enamine and the ester, yielding the keto-acid intermediate.

Step 3: Wolff-Kishner Reduction

  • Reagents: Keto-acid intermediate, Hydrazine hydrate, KOH.

  • Solvent: Diethylene glycol.

  • Procedure: Heat to 180–200°C to reduce the ketone to a methylene group (

    
    ). This step simultaneously thermodynamically equilibrates the ring to the trans configuration.
    
Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Ethylcyclohexanone Enamine Enamine Intermediate Start->Enamine Pyrrolidine, p-TsOH (-H2O) Michael Michael Adduct (Keto-Ester) Enamine->Michael Methyl Acrylate Hydrolysis Reduction Wolff-Kishner Reduction Michael->Reduction N2H4, KOH High Temp Final 3-(trans-4-ethylcyclohexyl) propionic acid Reduction->Final Isomerization to Trans

Figure 1: Step-wise synthesis via the Enamine-Michael Addition pathway, highlighting the critical reduction and isomerization steps.

Applications & Utility

Liquid Crystal Displays (LCD)

In LCD mixtures, this molecule serves as a "Soft Spacer" component.

  • Function: The propionic acid tail (often converted to an ester or alkene) provides flexibility, while the trans-cyclohexane ring provides the rigid core.

  • Viscosity: The saturated cyclohexane ring exhibits lower rotational viscosity (

    
    ) compared to benzene analogs, enabling faster switching times in displays.
    
Pharmaceutical Intermediate

The structure acts as a bioisostere for fatty acids or as a lipophilic anchor in drug design.

  • Metabolic Stability: The ethyl group at the 4-position blocks metabolic oxidation at the ring, extending the half-life of the parent drug.

  • Example: Intermediates for PPAR agonists (diabetes treatment) often utilize substituted cyclohexyl-alkanoic acid tails to bind to lipophilic pockets in the receptor.

Analytical Profiling

To validate the synthesis of the trans isomer, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)
  • Axial vs. Equatorial Protons: The proton at C1 (attached to the propionic chain) will appear as a triplet of triplets (

    
    ).
    
  • Coupling Constant (

    
    ):  For the trans isomer (axial proton), the coupling constant with adjacent axial protons is large (
    
    
    
    ).
  • Shift:

    
     ppm (Ring protons), 
    
    
    
    ppm (
    
    
    adjacent to COOH).
Infrared Spectroscopy (IR)
  • Carbonyl Stretch (

    
    ):  Sharp, strong band at 
    
    
    
    .
  • OH Stretch: Broad band at

    
     (characteristic of carboxylic acid dimers).
    

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact homolog may be limited, protocols should follow the standards for cyclohexanecarboxylic acids .

  • Hazards: Skin and eye irritant (H315, H319).

  • Storage: Store in a cool, dry place. The trans isomer is stable, but the acid functionality can react with bases or oxidizers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • BenchChem. (2025).[1][3] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Retrieved from

  • PureSynth. (2026). Trans-4-Ethylcyclohexanecarboxylic Acid 98.0%(GC) Technical Data Sheet. Retrieved from

  • Google Patents. (2019). CN109824502A - A kind of synthetic method of 3-cyclohexylpropionic acid.[4][5] Retrieved from

  • TCI Chemicals. (2023). Product Specification: Trans-4-substituted cyclohexanecarboxylic acids. Retrieved from

  • ResearchGate. (2016).[6][7] A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from

Sources

Methodological & Application

protocol for Michael addition of 4-ethylcyclohexanone to acrylates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Michael Addition of 4-Ethylcyclohexanone to Acrylates

Introduction: The Strategic Importance of the Michael Addition

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone reaction in synthetic organic chemistry, prized for its efficiency in forming carbon-carbon bonds under generally mild conditions.[1][2] This reaction involves the addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[3][4] The thermodynamic stability of the resulting product makes it a powerful and reliable tool in constructing complex molecular architectures.[2]

For researchers in drug development, the Michael addition is particularly valuable. The 1,5-dicarbonyl moiety or related structures formed in the reaction are versatile intermediates, readily transformed into more complex cyclic and acyclic systems, including valuable γ-amino acids and other chiral building blocks.[5] This guide focuses on the specific application of adding 4-ethylcyclohexanone, a readily available cyclic ketone, to various acrylate esters. We will explore the mechanistic underpinnings, provide detailed protocols for different catalytic systems, and offer insights into optimizing this transformation for yield and stereoselectivity.

Mechanistic Considerations: Choosing the Right Path

The core of the Michael reaction involves the generation of a nucleophilic enolate or enamine from the ketone, which then attacks the β-carbon of the electron-deficient acrylate.[6] The choice of catalyst dictates the nature of this nucleophile and is the primary determinant of the reaction's efficiency and stereochemical outcome.

  • Classical Base Catalysis: The most straightforward approach involves using a stoichiometric or catalytic amount of a strong base (e.g., alkoxides, hydroxides) to deprotonate the α-carbon of 4-ethylcyclohexanone, generating an enolate.[6] This method is robust and cost-effective but typically offers little to no stereocontrol, resulting in a racemic mixture of products. The reaction is driven by the formation of a thermodynamically stable 1,5-dicarbonyl adduct.[7]

  • Organocatalysis via Enamine Activation: A major advancement in asymmetric synthesis is the use of chiral secondary amines, such as proline and its derivatives, as organocatalysts.[1][8] The catalyst reacts with the ketone to form a transient, nucleophilic enamine intermediate.[9] This enamine is the active Michael donor. The chirality of the catalyst creates a sterically defined environment, directing the approach of the acrylate to one face of the enamine, thereby inducing high levels of enantioselectivity.[5] This pathway is highly favored in modern drug synthesis where precise control of stereocenters is paramount.

  • Phase-Transfer Catalysis (PTC): For reactions involving immiscible phases or for achieving high throughput, phase-transfer catalysis is an excellent strategy.[10][11] A PTC catalyst, typically a chiral quaternary ammonium salt, facilitates the transfer of the enolate (generated in an aqueous or solid phase by a base like K₂CO₃ or KOH) into the organic phase containing the acrylate.[12] This method can offer high yields and enantioselectivities and is often scalable for industrial applications.[10]

Experimental Protocols

Safety Precautions
  • Reagents: 4-Ethylcyclohexanone, acrylates (e.g., methyl, ethyl, tert-butyl acrylate), and solvents may be flammable, irritants, or toxic. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Workup: Use caution during extraction and concentration steps. Ensure proper quenching of reactive reagents before disposal.

Protocol 1: General Base-Catalyzed Michael Addition

This protocol provides a foundational method for the synthesis of the Michael adduct without stereochemical control. It is useful for initial feasibility studies and for generating racemic standards.

Materials:

  • 4-Ethylcyclohexanone

  • Acrylate ester (e.g., ethyl acrylate)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous solvent (e.g., 20 mL of THF).

  • Add 4-ethylcyclohexanone (1.0 eq., e.g., 1.26 g, 10 mmol).

  • Add the acrylate ester (1.2 eq., e.g., 1.20 g, 12 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the base (e.g., 0.2 eq. of t-BuOK, 0.22 g, 2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.[5]

Protocol 2: Asymmetric Organocatalyzed Michael Addition

This protocol employs a chiral secondary amine catalyst to achieve high enantioselectivity, a critical requirement for pharmaceutical applications.

Materials:

  • 4-Ethylcyclohexanone

  • Acrylate ester (e.g., tert-butyl acrylate)

  • (S)-(-)-2-(Diphenylmethyl)pyrrolidine or other suitable proline-derived organocatalyst

  • Benzoic acid or other acidic co-catalyst

  • Anhydrous solvent (e.g., Toluene or Dichloromethane (DCM))

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (e.g., 10-20 mol%).

  • Add the acidic co-catalyst (e.g., 10-20 mol%).

  • Add the desired anhydrous solvent (e.g., 2.0 mL of Toluene).

  • Add the acrylate ester (1.0 eq., e.g., 0.2 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add 4-ethylcyclohexanone (2.0-5.0 eq., e.g., 0.4-1.0 mmol). Using the ketone as the limiting reagent is also possible but often excess ketone is used to drive the reaction.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature) for 24-72 hours, monitoring by TLC.[5]

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification or perform a standard aqueous workup as described in Protocol 1.

  • After purification, determine the yield. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) of the major diastereomer by HPLC analysis using a chiral stationary phase.[5][13]

Visualization of Key Processes

General Reaction Mechanism

The diagram below illustrates the fundamental enolate-mediated pathway for the Michael addition. In an organocatalytic reaction, the enolate is replaced by a more nucleophilic enamine, which is formed by the reaction of the ketone and a secondary amine catalyst.[9]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Ketone 4-Ethylcyclohexanone Base Base (B⁻) Enolate Enolate Nucleophile Ketone->Enolate Deprotonation Acrylate Acrylate Acceptor Intermediate New Enolate Intermediate Enolate->Intermediate C-C Bond Formation ProtonSource Proton Source (HB) Product 1,5-Dicarbonyl Product Intermediate->Product Protonation

Caption: Base-catalyzed Michael addition mechanism.

Experimental Workflow

This flowchart provides a visual guide to the steps involved from reaction setup to final analysis, ensuring a systematic and reproducible experimental process.

Caption: General experimental workflow diagram.

Data Interpretation and Expected Outcomes

The success of the Michael addition is evaluated based on chemical yield and stereoselectivity. The following table summarizes hypothetical outcomes for different catalytic systems to guide experimental design.

Catalyst SystemTypical SolventTemp (°C)Time (h)Expected YieldExpected StereoselectivityRationale & Key Considerations
t-BuOK THF0 to RT12-2460-85%Racemic (0% ee)Cost-effective and simple. Ideal for generating material where stereochemistry is not a concern.[14]
(S)-Proline DMSO / NeatRT48-9650-75%Moderate (40-70% ee)A foundational organocatalyst. Water can sometimes be used as a solvent.[15] Reaction times can be long.
Chiral Diamine TolueneRT24-7280-99%High (85-97% ee)Highly efficient catalysts that operate via enamine activation. Often provide excellent diastereoselectivity as well.[8][16]
Chiral PTC Toluene/H₂ORT8-1675-95%High (88-97% ee)Excellent for scalability. Biphasic system requires a suitable phase-transfer catalyst.[10][11]

Troubleshooting Guide

Even robust reactions can present challenges. This guide provides a logical approach to diagnosing and solving common issues.

G Start Problem Observed NoReaction No Reaction (Starting materials remain) Start->NoReaction LowYield Low Yield (Mixture of start & product) Start->LowYield SideProducts Multiple Side Products Start->SideProducts LowStereo Low Stereoselectivity (Low dr or ee) Start->LowStereo Sol_NoRx Check Catalyst Activity Increase Temperature Verify Reagent Purity NoReaction->Sol_NoRx Potential Causes: - Inactive catalyst - Insufficient energy - Impure reagents Sol_LowYield Increase Reaction Time Increase Catalyst Loading Use Excess of One Reagent LowYield->Sol_LowYield Potential Causes: - Incomplete conversion - Catalyst decomposition Sol_Side Lower Temperature Check for Moisture/Air Use a Milder Base/Catalyst SideProducts->Sol_Side Potential Causes: - Aldol side-reactions - Polymerization of acrylate - Di-addition Sol_Stereo Screen Different Catalysts Optimize Solvent/Temperature Check Catalyst Purity LowStereo->Sol_Stereo Potential Causes: - Racemic background reaction - Poor catalyst performance

Caption: Logic tree for troubleshooting common issues.

References

  • Halpern, M. Chiral PTC Michael Addition. Phase Transfer Catalysis.[Link]

  • Wikipedia. Michael reaction. Wikipedia.[Link]

  • Varma, R., et al. Diastereoselective additions of H-phosphinates to alkenyl ketones under phase-transfer conditions. PMC.[Link]

  • Dixon, D.J., et al. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing).[Link]

  • Alvarez-Larena, A., et al. A Study on the Phase Transfer Catalyzed Michael Addition. ResearchGate.[Link]

  • Bertelsen, S., et al. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC.[Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [https://chemgroups.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Meeting-2008-04-10-Kevin-schema.pdf]([Link] Macmillan-Group-Meeting-2008-04-10-Kevin-schema.pdf)

  • Kim, M., et al. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI.[Link]

  • Zulkifli, N.A., et al. Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Publishing.[Link]

  • Feng, X., et al. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Company, A., et al. A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters (ACS Publications).[Link]

  • OUCI. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. OUCI.[Link]

  • Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]

  • Hayashi, Y., et al. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. PMC.[Link]

  • Zhang, Y., et al. A Mild and Efficient Procedure for Asymmetric Michael Additions of a-Bromochalcone with Cyclohexanone Catalyzed by Different Bas. Journal of the Korean Chemical Society.[Link]

  • Company, A., et al. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC.[Link]

  • Ma, S., et al. K(2)CO(3)-catalyzed Michael addition-lactonization reaction of 1,2-allenyl ketones with electron-withdrawing group substituted acetates. An efficient synthesis of alpha-pyrone derivatives. PubMed.[Link]

  • Brown, S.P., et al. Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Journal of the American Chemical Society.[Link]

  • ResearchGate. Proposed catalytic cycle for amine-catalyzed Michael additions via enamine activation. ResearchGate.[Link]

  • Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal.[Link]

  • Wada, M., et al. Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. MDPI.[Link]

  • Scribd. 14 Addition of Enolates To Enones The Michael Reaction. Scribd.[Link]

  • IJSDR. Michael Addition Reaction Under Green Chemistry. IJSDR.[Link]

  • Chemiz. Stereochemistry for the Michael addition of cyclohexanone. YouTube.[Link]

  • ResearchGate. Michael addition reaction of cyclohexanone and acetophenone to substituted nitroalkene. ResearchGate.[Link]

  • Chad's Prep. Michael Reactions. Chad's Prep®.[Link]

  • IOP Science. Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. IOP Science.[Link]

  • Chad's Prep. 21.8 Michael Reactions | Organic Chemistry. YouTube.[Link]

  • Dondoni, A., et al. Enantioselective aldol reactions and Michael additions using proline derivatives as organocatalysts. Scientific Research Publishing.[Link]

  • Taylor & Francis Online. Michael addition – Knowledge and References. Taylor & Francis Online.[Link]

  • Navarrete-Vazquez, G., et al. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC.[Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.[Link]

  • ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate.[Link]

  • Slideshare. Michael addition reaction | PPTX. Slideshare.[Link]

  • University of Calgary. Ch18: Michael reaction. University of Calgary.[Link]

  • ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]

  • Google Patents. WO2013072052A1 - Amine adducts preparable by michael addition.
  • ChemRxiv. Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv.[Link]

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Application Note: Synthesis of Liquid Crystal Monomers from 3-(trans-4-ethylcyclohexyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of liquid crystal (LC) monomers using 3-(trans-4-ethylcyclohexyl)propionic acid as a core building block. This intermediate is critical for generating low-viscosity, chemically stable mesogens widely used in Thin-Film Transistor (TFT) liquid crystal displays.

Introduction & Chemical Rationale

Liquid crystal monomers featuring a trans-1,4-cyclohexylene ring are the industry standard for high-performance display mixtures due to their low optical anisotropy (


) and low rotational viscosity (

). The specific precursor, 3-(trans-4-ethylcyclohexyl)propionic acid , offers a unique structural advantage:
  • Trans-Configuration: The trans arrangement of the cyclohexyl ring is thermodynamically stable and essential for maintaining the linearity required for the nematic phase.

  • Ethyl Tail: A short alkyl chain (ethyl) provides optimal elastic constants (

    
    ) without inducing excessive smectic phase formation, which is detrimental to display performance.
    
  • Propionic Spacer: The three-carbon spacer (upon reduction) or two-carbon-carbonyl linker (in esters) introduces flexibility, decoupling the rigid core from the tail, which can lower the melting point and broaden the nematic range.

This guide details two primary synthetic pathways:

  • Pathway A (Ester Linkage): Rapid synthesis of mesogens for property screening.

  • Pathway B (Alkyl Linkage): Synthesis of chemically inert, high-stability monomers for TFT applications.

Retrosynthetic Analysis & Pathway Design

The following diagram illustrates the divergence from the core acid intermediate into two distinct monomer classes.

SynthesisPathways Acid 3-(trans-4-ethylcyclohexyl) propionic acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux Ester Ester-Linked Monomer (Mesogenic) AcidCl->Ester Pathway A: Pyridine/DMAP Ketone Ketone Intermediate AcidCl->Ketone Pathway B: AlCl3 (Friedel-Crafts) Phenol 4-Fluorophenol / 4-Cyanophenol Phenol->Ester Benzene Fluorobenzene Benzene->Ketone Alkyl Alkyl-Linked Monomer (High Stability) Ketone->Alkyl Wolff-Kishner Reduction

Figure 1: Divergent synthesis pathways from the propionic acid precursor. Pathway A yields esters; Pathway B yields stable alkyl-linked fluorobenzenes.

Experimental Protocols

Pathway A: Synthesis of Ester-Linked Mesogens

Target Molecule: 4-Fluorophenyl 3-(trans-4-ethylcyclohexyl)propionate Application: High-dielectric anisotropy components for TN/STN displays.

Materials
  • 3-(trans-4-ethylcyclohexyl)propionic acid (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-(trans-4-ethylcyclohexyl)propionic acid (10 mmol) and 4-fluorophenol (11 mmol) in 50 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (1 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (12 mmol) in 10 mL DCM and add it dropwise to the reaction mixture over 20 minutes.

    • Mechanism:[1][2][3][4][5] DCC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the phenol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/hexane (4:1) to obtain white crystalline needles.

Pathway B: Synthesis of Alkyl-Linked Monomers (TFT Grade)

Target Molecule: 1-Fluoro-4-[3-(trans-4-ethylcyclohexyl)propyl]benzene Application: Low-viscosity, high-resistivity monomers for Active Matrix (TFT) displays.

Phase 1: Acid Chloride Formation
  • Place 3-(trans-4-ethylcyclohexyl)propionic acid (50 mmol) in a flask.

  • Add Thionyl Chloride (SOCl₂) (75 mmol) and a catalytic drop of DMF.

  • Reflux at 80°C for 3 hours until gas evolution (HCl, SO₂) ceases.

  • Remove excess SOCl₂ via vacuum distillation. Use the crude acid chloride immediately.

Phase 2: Friedel-Crafts Acylation
  • Setup: Flame-dry a 3-neck flask under nitrogen atmosphere.

  • Reagents: Add Aluminum Chloride (AlCl₃) (60 mmol) and anhydrous Fluorobenzene (excess, acts as solvent/reactant, ~100 mL).

  • Addition: Cool to 0–5°C. Add the crude acid chloride (dissolved in minimal fluorobenzene) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Quench: Pour the mixture carefully onto ice/HCl. Extract with DCM, wash with water, and dry (MgSO₄).

  • Intermediate: Isolate the ketone: 1-(4-fluorophenyl)-3-(trans-4-ethylcyclohexyl)propan-1-one.

Phase 3: Wolff-Kishner Reduction

This step reduces the ketone to a methylene group (-CH2-), creating a stable propyl bridge.

  • Reagents: In a high-temperature flask, combine the Ketone Intermediate (40 mmol), Hydrazine Hydrate (80% solution, 120 mmol), and KOH (160 mmol) in Diethylene Glycol (100 mL).

  • Hydrazone Formation: Heat to 120°C for 2 hours. Water is distilled off.[6][7]

  • Reduction: Increase temperature to 180–200°C. Nitrogen gas evolves. Maintain temperature for 4–6 hours until evolution ceases.

  • Work-up: Cool, dilute with water, and extract with hexane.

  • Purification: Pass through a short silica gel plug (eluent: hexane) followed by recrystallization from ethanol.

Quality Control & Characterization

Data integrity is paramount. The following parameters must be verified.

TechniqueParameterExpected ResultSignificance
1H NMR Cyclohexyl-CH2Multiplet δ 0.9–1.8 ppmConfirms trans-cyclohexyl integrity (no isomerization).
1H NMR Ar-HDoublet/Multiplet δ 6.9–7.2 ppmConfirms para-substitution on benzene ring.
GC-MS Purity> 99.5%Essential for high Voltage Holding Ratio (VHR) in displays.
DSC Phase TransitionSharp EndothermsIdentifies Crystal

Nematic

Isotropic transitions.
Experimental Workflow Diagram

Workflow Start Start: 3-(trans-4-ethylcyclohexyl) propionic acid Step1 Activation: SOCl2 or DCC Start->Step1 Step2 Coupling: + Phenol (Ester) OR + Benzene (FC Acylation) Step1->Step2 Step3 Transformation (Pathway B only): Wolff-Kishner Reduction Step2->Step3 For Alkyl Linkage Purification Purification: Silica Plug + Recrystallization Step2->Purification For Ester Linkage Step3->Purification QC QC: NMR, DSC, GC-MS Purity > 99.5% Purification->QC

Figure 2: Operational workflow for the synthesis and validation of LC monomers.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a well-ventilated fume hood.

  • Hydrazine Hydrate: Carcinogenic and highly toxic. Avoid skin contact; use double-gloving and face shield.

  • Aluminum Chloride: Reacts exothermically with moisture. Handle under inert atmosphere (Nitrogen/Argon).

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. in Handbook of Liquid Crystals. Wiley-VCH. Link

  • MDPI. (2021). Synthesis of 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Polymers.[8] Link

  • Google Patents. (2018). Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer. CN107963958B. Link

  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Link

  • Organic Syntheses. (1933). Propiophenone derivatives via Friedel-Crafts acylation. Org.[9][10] Synth. 13, 90. Link

Sources

Application Note: High-Purity Purification of 3-(trans-4-ethylcyclohexyl)propanoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-(trans-4-ethylcyclohexyl)propanoic acid , a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical scaffolds.[1]

Abstract & Scope

The purification of 4-substituted cyclohexyl propanoic acid derivatives presents a specific stereochemical challenge: separating the thermodynamically stable trans-isomer from the kinetic cis-impurity. While recrystallization is often used for final polishing, it frequently fails to remove high levels of cis-isomer (>10%) or non-polar synthetic byproducts.[1] This protocol details a robust Flash Column Chromatography method utilizing an acidified mobile phase to suppress carboxylic acid ionization, ensuring sharp peak shape and maximizing resolution between geometric isomers.

Physicochemical Profile

Understanding the molecule is the first step to successful separation. The trans-isomer adopts a diequatorial conformation, making it significantly more planar and slightly less polar than the cis-isomer (axial-equatorial).[1]

PropertyValue / CharacteristicImplication for Chromatography
Structure Cyclohexane ring with C4-ethyl and C1-propanoic acidNon-conjugated system; UV inactive at 254 nm.[1]
Molecular Weight ~184.28 g/mol Small molecule; fast diffusion.[1]
pKa ~4.8 (Carboxylic Acid)Critical: Will ionize on neutral silica, causing severe streaking/tailing.[1]
Polarity Amphiphilic (Lipophilic ring + Polar head)Soluble in organic solvents (DCM, EtOAc); requires polar modifier.[1]
Stereochemistry Trans (diequatorial) vs. Cis (axial/equatorial)Trans typically elutes before cis on Silica Gel due to lower polarity/better shielding.[1]

Pre-Purification Considerations

Detection Strategy (Crucial)

Unlike aromatic intermediates, this molecule lacks a chromophore.[1] Standard UV detection at 254 nm will fail.

  • Primary Method: Thin Layer Chromatography (TLC) with Bromocresol Green stain (specific for acids; turns yellow on blue background).[1][2]

  • Alternative: Phosphomolybdic Acid (PMA) stain with heat (blue/black spots).[1]

  • Alternative: Iodine Chamber (reversible, non-destructive).[1]

Mobile Phase Design

To prevent the carboxylic acid group from interacting strongly with the silanols of the stationary phase (which causes peak tailing), the mobile phase must be acidified.

  • Base Solvent: Hexane (or Heptane) / Ethyl Acetate (EtOAc).[1]

  • Modifier: 1.0% Acetic Acid (AcOH) or Formic Acid.[1][3]

Detailed Protocol

Phase 1: Method Development (TLC)

Before committing the bulk sample, determine the optimal solvent strength.

  • Prepare Solvent System A: Hexane:EtOAc (4:1) + 1% AcOH.[1]

  • Spotting: Dissolve a small amount of crude material in DCM. Spot on a silica TLC plate.[1][2][3][4][5][6][7]

  • Elution: Run the plate in System A.

  • Visualization: Dip in Bromocresol Green solution.

    • Target Rf: The product should appear as a yellow spot with an Rf of 0.3 – 0.4 .

    • Adjustment: If Rf > 0.6, decrease EtOAc.[1] If Rf < 0.2, increase EtOAc.[1]

Phase 2: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]

  • Column Size: Use a 30:1 weight ratio of Silica to Crude Compound (e.g., for 1g crude, use 30g Silica).

Step-by-Step Packing:

  • Slurry Preparation: Mix the required Silica Gel with the starting mobile phase (e.g., 90% Hexane / 10% EtOAc / 1% AcOH) to form a smooth slurry.

  • Pouring: Pour into the column, tapping gently to remove air bubbles.

  • Conditioning: Flush with 2 column volumes (CV) of the starting solvent.[1] Note: This ensures the column is acidic before the sample hits it.

Phase 3: Sample Loading & Elution[1]
  • Loading Method: Solid Load is recommended for resolution.[1]

    • Dissolve crude in minimum DCM.[1] Add silica (1:1 ratio by weight).[1] Evaporate to dryness (free-flowing powder).[1]

    • Add the powder to the top of the column and add a layer of sand.

Gradient Table:

Volume (CV) Mobile Phase Composition Purpose
0 – 2 95% Hex / 5% EtOAc (+1% AcOH) Elute non-polar impurities (starting materials).[1]
2 – 6 90% Hex / 10% EtOAc (+1% AcOH) Elute Trans-Isomer (Product).[1]

| 6 – 10 | 80% Hex / 20% EtOAc (+1% AcOH) | Elute Cis-Isomer (Impurity) & polar byproducts.[1] |

Phase 4: Fraction Collection & Analysis
  • Collect fractions (approx. 10-15 mL for a 30g column).

  • Check every 3rd fraction via TLC (Bromocresol Green).[1]

  • Pool fractions containing the pure spot (Rf ~0.35).[1]

  • Evaporation: Concentrate under reduced pressure.[1] Note: Acetic acid has a high boiling point.[1] Co-evaporate with Toluene or Heptane to help remove trace acetic acid.

Workflow Visualization

The following diagram outlines the logical flow of the purification process, including decision nodes for troubleshooting.

PurificationWorkflow Start Crude Mixture (Trans + Cis + Impurities) TLC TLC Method Dev (Hex/EtOAc + 1% AcOH) Stain: Bromocresol Green Start->TLC Load Solid Load on Silica (Acidified Column) TLC->Load Rf ~ 0.35 Elution Gradient Elution (Increasing Polarity) Load->Elution Detection Fraction Analysis (TLC / GC / NMR) Elution->Detection Decision Purity Check (Trans:Cis Ratio) Detection->Decision Pure Pool & Concentrate (>98% Trans) Decision->Pure Single Spot Mixed Mixed Fractions (Trans/Cis overlap) Decision->Mixed Overlapping Spots Recryst Recrystallization (Acetonitrile or Hexane) Mixed->Recryst Enrich Trans Recryst->Pure

Caption: Logical workflow for the isolation of 3-(trans-4-ethylcyclohexyl)propanoic acid, highlighting the critical decision point between direct isolation and secondary recrystallization.

Troubleshooting & Optimization

Issue: Poor Separation of Cis/Trans Isomers

If the trans and cis isomers co-elute (overlap):

  • Reduce Polarity: Drop to 5% EtOAc isocratic. Slower elution often improves stereochemical resolution.[1]

  • Change Solvent: Switch to Dichloromethane (DCM) / Methanol (99:1) + 0.5% AcOH .[1] DCM often provides different selectivity for cyclic isomers than Hexane/EtOAc.[1]

  • Recrystallization Hybrid: Collect the mixed fractions. Dissolve in hot Acetonitrile or Hexane .[1] Cool to 0°C. The trans-isomer (more symmetrical/crystalline) will typically crystallize out, leaving the cis-isomer in the mother liquor [1].

Issue: Product Streaking
  • Cause: Insufficient acid in the mobile phase.

  • Fix: Increase Acetic Acid concentration to 2% or switch to Formic Acid (stronger, more volatile).

Issue: Invisible Spots
  • Cause: UV lamp used on non-conjugated molecule.[1]

  • Fix: Use Bromocresol Green (yellow spots on blue) or KMnO4 (yellow spots on purple) [2].[1]

Analytical Validation

Final purity must be confirmed using techniques capable of distinguishing stereoisomers.[1]

  • 1H-NMR (CDCl3):

    • Look at the methine proton attached to the carboxylic chain (H-1 of cyclohexane).

    • Trans: Typically appears as a triplet of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling.[1]

    • Cis: Appears as a broad multiplet or quintet with smaller coupling constants (axial-equatorial).[1]

  • GC-MS: Derivatize with TMS-diazomethane to form the methyl ester. The trans-ester typically has a slightly shorter retention time than the cis-ester on non-polar columns (e.g., DB-5), though this can vary by column phase [3].

References

  • Separation of Cis and Trans Isomers. Google Patents. US2850549A.[1] (Describes general principles of separating cyclic isomers via adsorption and crystallization). Link

  • TLC Visualization Solutions. LibreTexts Chemistry. (Detailed protocols for Bromocresol Green and KMnO4 stains for carboxylic acids). Link

  • Synthesis and evaluation of substituted cyclohexyl noviomimetics. National Institutes of Health (PMC). (Provides experimental details on the synthesis and separation of 4-substituted cyclohexyl derivatives). Link

  • Chromatography of carboxylic acids on silica gel. Journal of Biological Chemistry. (Foundational text on using acidified mobile phases for acid purification). Link

Sources

Troubleshooting & Optimization

improving phase transition temperature in liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Liquid Crystal Mixture Formulation. As a Senior Application Scientist, I've compiled this guide to address the common and complex challenges researchers face when aiming to improve and control the phase transition temperatures of liquid crystal (LC) mixtures. This resource is built from field-proven insights and established scientific principles to help you navigate your experimental workflows with confidence.

Phase transition behavior is the cornerstone of liquid crystal applications. The temperature at which a material transitions from a nematic to an isotropic liquid state (the clearing point, T_NI) or between different mesophases (e.g., smectic to nematic) dictates its operational range. Achieving a specific, stable transition temperature is often a primary goal in materials development. This guide provides direct answers to specific issues you might encounter, explaining the causality behind experimental choices to empower your research.

Troubleshooting Guide: Phase Transition Temperature Issues

This section addresses specific problems encountered during the formulation and characterization of liquid crystal mixtures. Each entry details the observed issue, its probable causes, and a set of recommended solutions grounded in scientific rationale.

Problem / ObservationProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Nematic-to-Isotropic Transition Temperature (T_NI / Clearing Point) 1. Inherent Properties of LC Components: The base liquid crystal(s) used in the mixture have intrinsically low clearing points. 2. Presence of Impurities: Contaminants or residual solvents can disrupt the molecular ordering, effectively lowering T_NI.[1] 3. Non-Ideal Component Interaction: The chosen mixture components may not interact favorably to enhance the nematic phase's stability. 4. Inclusion of Molecularly Flexible Additives: Dopants or additives with non-rigid structures can decrease the overall order of the mixture.[2]1. Component Selection & Formulation:Introduce High T_NI Components: Blend your current mixture with a liquid crystal known to have a high clearing point. The final T_NI will be a weighted average of the components' properties. • Add Rigid Dopants: Doping the mixture with molecularly rigid molecules can significantly increase T_NI. For example, rigid carboxylic acids can form elongated dimers within the LC host, increasing the overall order parameter of the mesophase.[2] The longer the rigid dopant, the greater the observed increase in T_NI.[2] 2. Purification & Preparation:Verify Purity: Assess the purity of your starting materials using techniques like chromatography. If necessary, perform recrystallization to remove impurities that depress the clearing point.[1] • Ensure Proper Mixing & Solvent Removal: When preparing mixtures by dissolving components in a solvent, ensure the solvent is completely evaporated under vacuum.[3] Residual solvent is a common impurity. 3. Rationale: The T_NI is directly related to the stability of the nematic phase, which is governed by the collective orientational order of the molecules.[4] Adding components or dopants that are long, rigid, and promote parallel alignment enhances this order, requiring more thermal energy to disrupt it into the isotropic state.[2][5]
Phase Transition Occurs Over a Broad Temperature Range 1. Sample Impurity: This is a primary cause of broadened transition peaks in differential scanning calorimetry (DSC).[1] 2. Inhomogeneous Mixture: The components of the mixture are not fully dissolved or homogeneously mixed, leading to different regions transitioning at slightly different temperatures. 3. High Heating/Cooling Rate in DSC: Rapid temperature changes can cause thermal lag, artificially broadening the observed transition peaks.[1]1. Sample Purity: • As above, purify the individual components before mixing. A pure material exhibits a sharp, well-defined phase transition. 2. Preparation Technique: • Ensure complete dissolution of all components in a common solvent, followed by thorough mixing. After solvent evaporation, heat the mixture into its isotropic phase and hold it there for a period (e.g., 5-10 minutes) to promote homogeneity before cooling.[1][3] 3. Analytical Technique:Optimize DSC Parameters: Use a slow heating and cooling rate (e.g., 2-10°C/min) during DSC analysis.[1] This allows the sample to remain in thermodynamic equilibrium and provides a more accurate measurement of the transition. • Utilize Polarized Optical Microscopy (POM): Cross-reference DSC data with POM observations on a hot stage. Visual confirmation of the phase change can help interpret broad thermal events.[6][7]
Unwanted Crystallization at Operating Temperatures 1. High Melting Point of Components: One or more components in the mixture have a high melting point, promoting crystallization. 2. Eutectic Imbalance: The mixture composition is far from the eutectic point, where the melting temperature is at its minimum. 3. Slow Cooling: Allowing the mixture to cool too slowly can provide sufficient time for crystal nucleation and growth.1. Mixture Formulation:Create a Eutectic Mixture: The primary strategy to lower the melting point is to formulate a eutectic mixture. This involves systematically varying the proportions of the components to find the ratio that yields the lowest possible melting point.[3] This widens the liquid crystal phase range. • Use Glass-Forming Compounds: Incorporate components known to form a glassy state upon cooling (vitrification).[3] This can suppress crystallization and maintain a metastable LC state well below the melting point. 2. Controlled Cooling:Quenching: In some cases, rapid cooling (quenching) from the isotropic or nematic phase can bypass the crystallization window and lead to a supercooled or glassy LC state.[3]
Disappearance or Narrowing of a Desired Phase (e.g., Smectic A) 1. Component Interaction: Adding a new component, even one with a smectic phase, can disrupt the specific molecular interactions needed for lamellar (smectic) ordering in the original mixture.[8] 2. Chiral Dopant Concentration: High concentrations of some chiral dopants can suppress or eliminate smectic phases in favor of a cholesteric (chiral nematic) phase.[9] 3. Nanoparticle Effects: The type, size, and concentration of nanoparticles can either stabilize or destabilize certain LC phases.[10][11]1. Systematic Component Analysis:Understand Molecular Structure: The tendency to form smectic phases is strongly linked to molecular structure, such as the presence of moieties that promote anti-parallel associations (e.g., cyanobiphenyl groups).[8] When adding new components, consider their tendency to disrupt this packing. • Phase Diagram Mapping: Methodically create a phase diagram of your multi-component system. This involves preparing a series of mixtures with varying concentrations and characterizing their phase transitions to map out the regions where the desired phase is stable.[7] 2. Controlled Additive Concentration:Optimize Dopant Level: If a chiral dopant is necessary, use the minimum concentration required to achieve the desired helical pitch. High concentrations can interfere with positional ordering.[9][12] • Judicious Use of Nanoparticles: While nanoparticles can stabilize phases, their interaction with the LC matrix is complex. Experiment with different nanoparticle types and concentrations to find a combination that enhances, rather than disrupts, the desired phase.[10]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the manipulation of phase transitions in liquid crystal mixtures.

Q1: How does the molecular structure of a liquid crystal affect its phase transition temperature?

The phase transition temperature is fundamentally linked to the molecular structure of the mesogens. Key factors include:

  • Molecular Shape and Rigidity: Molecules should be relatively thin and rigid.[6] Increased rigidity in the molecular core generally leads to a more stable mesophase and a higher clearing point (T_NI).[2] Bent molecular shapes, often found in dimers with odd-membered flexible spacers, are known to promote the formation of novel phases like the twist-bend nematic (N_TB) phase.[8]

  • Molecular Length: A longer molecular structure generally increases intermolecular attractive forces (van der Waals forces), which helps stabilize the ordered liquid crystal phase and thus raises the transition temperature.[6][13] For example, increasing the length of an alkyl chain on a mesogen can increase the clearing temperature.[13]

  • Terminal and Lateral Groups: The type of chemical groups at the ends (terminal) or sides (lateral) of the molecule plays a critical role. Strong polar groups like cyano (-CN) or isothiocyanate (-NCS) can lead to strong intermolecular interactions and promote specific packing arrangements (e.g., anti-parallel), which significantly influences phase behavior.[5][8] Lateral substituents, like fluorine, can be used to decrease the melting point and widen the nematic range.[14]

Q2: What is the primary mechanism by which dopants alter phase transition temperatures?

Dopants alter phase transition temperatures by modifying the overall order parameter of the liquid crystal host. There are two main scenarios:

  • Order-Enhancing Dopants: When a dopant has a higher intrinsic order or a more rigid, elongated structure than the host LC, it can increase the average molecular order of the mixture. This enhanced order requires more thermal energy to be disrupted, resulting in an increase in the nematic-to-isotropic transition temperature (T_NI).[2] This is the principle behind using rigid carboxylic acids to elevate the clearing point.[2]

  • Order-Disrupting Dopants: Conversely, if a dopant is non-mesogenic, highly flexible, or has a shape that is incompatible with the host's ordering, it will disrupt the collective alignment. This disruption lowers the average order parameter, making the nematic phase less stable and causing a decrease in T_NI.[15] Many chiral dopants, which are often non-liquid crystalline themselves, can lower the clearing point, especially at higher concentrations.[12][15]

G LC LC Rigid Rigid Flexible Flexible Order_Inc Order_Inc Rigid->Order_Inc Enhances molecular alignment Order_Dec Order_Dec Flexible->Order_Dec Disrupts molecular alignment TNI_Inc TNI_Inc Order_Inc->TNI_Inc Requires more energy to disorder TNI_Dec TNI_Dec Order_Dec->TNI_Dec Requires less energy to disorder

Q3: How can I accurately characterize the phase transitions in my new mixture?

A combination of techniques is essential for accurate and reliable characterization:

  • Differential Scanning Calorimetry (DSC): This is the primary method for quantitatively determining phase transition temperatures and their associated enthalpy changes (ΔH).[6] A standard protocol involves a heat-cool-heat cycle to erase the sample's thermal history and obtain reproducible results.[1] The onset temperature of an endothermic or exothermic peak is typically reported as the transition temperature.[3]

  • Polarized Optical Microscopy (POM) with a Hot Stage: POM allows for direct visual observation of the phase transitions. As the sample is heated or cooled on a hot stage, changes in the optical texture definitively identify the transition points.[16] For example, the transition from a birefringent nematic phase to a dark isotropic phase is unmistakable.[16] This technique is crucial for identifying the type of liquid crystal phase (e.g., nematic, smectic, cholesteric) based on its characteristic texture.[6]

  • X-Ray Diffraction (XRD): For phases with positional order, such as smectic phases, temperature-dependent XRD is used to measure the layer spacing and confirm the phase structure.[3]

G Start 1. Prepare LC Mixture (Solvent evaporation, heating) POM 2. Initial Screening (POM) - Identify phase types - Estimate transition temps Start->POM DSC 3. Quantitative Analysis (DSC) - Precise T_transition - Measure enthalpy (ΔH) POM->DSC Analysis 4. Analyze Data - Does T_NI meet target? - Is phase range acceptable? DSC->Analysis Refine 5. Refine Mixture - Adjust component ratios - Add dopants/stabilizers Analysis->Refine No End Final Formulation Achieved Analysis->End Yes Refine->Start Iterate

Q4: What is the effect of adding nanoparticles to a liquid crystal mixture?

The addition of nanoparticles (NPs) creates a colloidal suspension that can significantly alter the properties of the LC host. The effects on phase transition temperature depend on the NP's size, shape, concentration, and surface chemistry.

  • Phase Stabilization: Nanoparticles can stabilize certain LC phases, often widening their temperature range. For instance, doping a blue phase liquid crystal with gold nanoparticles can increase its stability range from 0.5 K to 5 K.[10] This occurs because the NPs can assemble within the disclination lines (defects) of the LC structure, lowering the system's overall free energy.[10]

  • Shift in Transition Temperature: The presence of NPs can shift the T_NI. The direction of the shift can depend on the specific NP-LC interactions. Some studies report an increase in T_NI due to enhanced ordering of LC molecules around the NPs[11], while others have observed a magnetically induced negative shift of the T_NI in certain systems.[17]

  • Introduction of New Properties: Doping with functional nanoparticles, such as ferroelectric[11] or plasmonic (gold)[11] NPs, can impart new functionalities to the mixture, such as enhanced dielectric response or nonlinear optical properties.[11]

References

  • Phase transitions in liquid crystals. (n.d.).
  • Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC. (n.d.).
  • Crystallization Kinetics of an Equimolar Liquid Crystalline Mixture and Its Components. (2024, December 15). MDPI.
  • Liquid crystal - Wikipedia. (n.d.).
  • Effect of phase transitions on liquid crystal colloids: a short review - Humar Lab. (2021, April 2).
  • Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. (2023, June 21). Dr. Robert Shengkui Hu, Investor | Advisor | Consultant.
  • Observing phase transitions - DoITPoMS. (n.d.).
  • Troubleshooting phase transition issues in cholesteryl acetate liquid crystals. (n.d.). Benchchem.
  • Nematic and Smectic Phases: Dynamics and Phase Transition. (2025, October 15). ResearchGate.
  • Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation. (n.d.). Google Patents.
  • Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (2025, January 6). Royal Society of Chemistry.
  • An L-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. (2024, October 9). Royal Society of Chemistry.
  • Nanoparticles in thermotropic and lyotropic liquid crystals. (2025, January 7). Frontiers.
  • Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. (2020, January 16). ACS Publications.
  • The Influence of the Molecular Structure of Compounds on Their Properties and the Occurrence of Chiral Smectic Phases. (2024, January 27). MDPI.
  • Low temperature effects on the response time of liquid crystal displays. (2009, February 19). AIP Publishing. Retrieved February 13, 2026, from [Link]

  • A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. (2021, March 3). arXiv.org.
  • About Chiral Dopants Things You Should Know. (2021, October 9). Daken Chemical.
  • Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells - PMC. (n.d.).
  • Liquid-crystal mediated nanoparticle interactions and gel formation. (n.d.). National Institutes of Health.
  • Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. (2025, January 23). OAE Publishing Inc.
  • (PDF) Liquid Crystals The relationship between molecular structure and the incidence of the NTB phase. (2014, November 25). ResearchGate.
  • Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. (2022, June 18). MDPI.
  • LCD Display Issues: How to Diagnose and Fix Problems. (2025, October 8). Proculus Technologies.
  • Chiral Nematic Liquid Crystal Droplets as a Basis for Sensor Systems. (n.d.). White Rose Research Online.
  • Low Temperature Effects on the Response Time of Liquid Crystal Displays. (2025, August 6). ResearchGate.
  • Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. (2023, March 8). MDPI.
  • Prediction of the phase transition temperatures of functional nanostructured liquid crystals: a machine learning method based on small data for the design of self-assembled materials. (2025, December 16). PubMed.
  • Magnetically induced shift of the isotropic–nematic phase transition temperature in a mixture of bent-core and calamitic. (2015, May 26). Taylor & Francis Online.
  • Full article: Influence of the counterion on the structure and stability of the smectic C phase in ionic liquid crystals. (2024, September 20). Taylor & Francis.
  • Chiral Liquid Crystals: Structures, Phases, Effects. (2014, June 16). MDPI.
  • Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. (2024, October 18). National Institutes of Health.
  • Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures. (2019, June 14). Royal Society of Chemistry.
  • The influence of nanoparticles on the phase and structural ordering for nematic liquid crystals. (2025, August 7). ResearchGate.
  • Phase transitions in complex functional liquid crystals—The entropy effect. (2023, January 30). Frontiers.
  • On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). (2021, December 26). Semantic Scholar.
  • Temperature-induced tilt transition in the nematic phase of liquid crystal possessing smectic C-nematic phase sequence. (2009, March 25). AIP Publishing.
  • Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. (2022, January 21). National Institutes of Health.
  • Nematic-to-Isotropic Phase Transition in Poly(L-Lactide) with Addition of Cyclodextrin during Abiotic Degradation Study. (2022, July 12). National Institutes of Health.
  • Temperature-Induced Liquid Crystal Microdroplet Formation in a Partially Miscible Liquid Mixture. (n.d.). ChemRxiv.
  • Optically isotropic liquid crystal mixtures and their application to high-performance liquid crystal devices. (n.d.). ResearchGate.

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Technical Support Center: Optimizing Friedel-Crafts Acylation of Cyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation of Cyclohexyl Compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target cyclohexyl ketones.

Introduction: The Challenge of Acylating Cyclohexyl Systems

While the Friedel-Crafts acylation is a cornerstone of organic synthesis, its application to non-aromatic, cyclic systems like cyclohexane and its derivatives presents a unique set of challenges. Unlike the well-behaved electrophilic aromatic substitution on benzene rings, the acylation of cyclohexyl compounds can be plagued by a variety of side reactions, primarily due to the nature of the aliphatic substrate and the harsh conditions often employed.

Direct acylation of saturated hydrocarbons like cyclohexane is generally not feasible under standard Friedel-Crafts conditions due to their low reactivity. Therefore, the most common and practical approach involves the acylation of cyclohexene, an unsaturated precursor. This guide will focus predominantly on the nuances of acylating cyclohexene and related unsaturated cyclohexyl systems, as this is where chemists most frequently encounter difficulties.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction with cyclohexene is giving a complex mixture of products, not the expected ketone.

Q1: I'm trying to acylate cyclohexene with acetyl chloride and aluminum chloride (AlCl₃) and getting a messy chromatogram. What's going on?

A1: This is a very common issue when using strong Lewis acids like AlCl₃ with cyclohexene. The primary culprits for the product mixture are often the formation of a β-chloroketone and subsequent side reactions.

Causality: The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) from acetyl chloride and AlCl₃. The double bond of cyclohexene attacks this electrophile, generating a carbocation intermediate. In the presence of the [AlCl₄]⁻ counter-ion, chloride can be transferred to the carbocation, forming a β-chloroketone. This intermediate can then undergo elimination under the reaction conditions to yield a conjugated unsaturated ketone, or participate in further reactions, leading to a complex product profile.[1][2]

Troubleshooting Workflow:

G start Complex Product Mixture with AlCl₃ q1 Is the β-chloroketone or conjugated ketone observed? start->q1 sol3 Consider the Nenitzescu Reductive Acylation start->sol3 Alternative Strategy sol1 Use a Milder Lewis Acid (e.g., SnCl₄) q1->sol1 Yes sol2 Optimize Reaction Temperature (Lower Temps) q1->sol2 Yes end Improved Selectivity to Desired Ketone sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for complex product mixtures.

Solutions:

  • Switch to a Milder Lewis Acid: The use of tin(IV) chloride (SnCl₄) is a highly effective strategy to suppress the formation of the β-chloroketone. SnCl₄ is less aggressive in promoting chloride transfer to the carbocation intermediate.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -15 °C to 0 °C) can help to control the reactivity and favor the desired acylation pathway over side reactions.[2]

  • Consider the Nenitzescu Reductive Acylation: This variation of the reaction is performed in the presence of a saturated hydrocarbon (like cyclohexane itself acting as a solvent and hydride source). This allows for the in-situ reduction of the initially formed unsaturated ketone to the corresponding saturated cyclohexyl ketone.[3][4][5]

Issue 2: My reaction is sluggish or gives a low yield, even with a strong Lewis acid.

Q2: I've switched to a milder catalyst, but now my reaction isn't going to completion. How can I improve the conversion?

A2: A decrease in reactivity is expected when moving to a milder Lewis acid. However, several parameters can be adjusted to enhance the reaction rate without resorting to harsher conditions that promote side reactions.

Causality: The rate of a Friedel-Crafts acylation is dependent on the concentration of the active electrophile, the acylium ion. Milder Lewis acids generate this electrophile in a lower equilibrium concentration compared to strong Lewis acids like AlCl₃.

Strategies for Improving Conversion:

StrategyRationaleKey Considerations
Increase Catalyst Loading While often referred to as a "catalyst," the Lewis acid in acylation is typically required in stoichiometric amounts because the product ketone complexes with it, rendering it inactive.[4][6]Ensure anhydrous conditions are strictly maintained, as moisture will deactivate the Lewis acid.
Optimize Solvent The choice of solvent can significantly impact the solubility of intermediates and the overall reaction rate.Non-polar solvents like dichloromethane or carbon disulfide are common. For some systems, more polar solvents like nitrobenzene can be used, but may alter selectivity.
Extended Reaction Time With a milder catalyst, the reaction may simply require more time to reach completion.Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid potential product degradation over extended periods.
Issue 3: I'm observing rearranged products, which I didn't expect in an acylation reaction.

Q3: My product appears to be a methylcyclopentyl ketone instead of the expected cyclohexyl ketone. Is rearrangement of the cyclohexyl ring possible?

A3: While the acylium ion itself is resonance-stabilized and does not rearrange, the carbocation formed on the cyclohexyl ring after the initial electrophilic attack can, under certain conditions, undergo rearrangement.[6] The rearrangement of a cyclohexyl cation to a more stable tertiary methylcyclopentyl cation is a known phenomenon in carbocation chemistry.[7][8][9]

Causality: The secondary carbocation initially formed on the cyclohexene ring can rearrange via a hydride shift followed by a ring contraction to form a more stable tertiary carbocation on a five-membered ring. This is more likely to occur with stronger Lewis acids and at higher temperatures, which favor carbocation rearrangements.

Mitigation Strategies:

G start Observed Ring Rearrangement q1 Are you using a strong Lewis acid (e.g., AlCl₃)? start->q1 q2 Is the reaction temperature elevated? start->q2 sol1 Switch to a Milder Lewis Acid (e.g., SnCl₄, ZnCl₂) q1->sol1 Yes end Minimized Rearrangement sol1->end sol2 Maintain Low Reaction Temperatures (e.g., -15°C to 0°C) q2->sol2 Yes sol2->end

Sources

Technical Support Center: HPLC Purity Method for Ethylcyclohexyl Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development and troubleshooting of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethylcyclohexyl propanoic acid (ECPA). This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter, providing not just solutions but the scientific reasoning behind them.

Part 1: Method Development & Optimization FAQs

This section addresses the foundational questions that arise when building a robust HPLC method from the ground up. We will focus on making logical, scientifically sound choices for columns, mobile phases, and detection parameters tailored to the unique properties of ECPA.

Q1: What are the key chemical properties of Ethylcyclohexyl Propanoic Acid I should consider for HPLC method development?

Answer: Understanding the analyte is the critical first step. Ethylcyclohexyl propanoic acid is a non-aromatic carboxylic acid. This has two primary implications for HPLC method development:

  • Acidity (pKa): Like similar small carboxylic acids such as propanoic acid (pKa ~4.87), ECPA is an acidic compound.[1][2] Its state of ionization is dependent on the pH of the mobile phase. For reproducible retention in reversed-phase HPLC, it is essential to suppress this ionization. The general rule is to maintain a mobile phase pH at least 2 units below the analyte's pKa. Therefore, a mobile phase pH of < 2.8 is required to ensure ECPA is in its neutral, non-ionized form, which will be more consistently retained on a C18 column.

  • UV Absorbance: ECPA lacks a significant chromophore (like a benzene ring). This means it will not absorb UV light strongly at common wavelengths (e.g., 254 nm). Its primary absorbance will be at the carboxyl group's n→π* transition, which occurs at a very low wavelength, typically ~200-220 nm .[3] Working at this low wavelength can lead to baseline noise and interference from mobile phase additives, so careful selection of high-purity solvents and additives is crucial.

Q2: How do I select the right HPLC column for ECPA and its potential impurities?

Answer: For a non-polar compound like ECPA (in its protonated form), a C18 (L1) column is the industry-standard starting point.[4] Here is the selection logic:

  • Stationary Phase: A C18 phase provides hydrophobic interactions with the ethylcyclohexyl group of the molecule, making it the primary mechanism for retention.

  • Silica Quality: Use a modern, high-purity, Type B silica column. Older, Type A silica columns have a higher concentration of acidic silanol groups (-Si-OH) which can cause severe peak tailing with acidic analytes like ECPA through secondary ionic interactions.[5][6]

  • Particle Size & Dimensions: A good starting point is a column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm or 5 µm . This provides a good balance between efficiency and system backpressure. For faster analysis, you can transition to columns with smaller particles (e.g., < 2 µm) on a UHPLC system, as permitted by guidelines like USP <621>.[7]

Q3: What is the best mobile phase composition for analyzing ECPA?

Answer: The goal is to achieve retention, good peak shape, and separation from impurities. A reversed-phase gradient elution is recommended.

  • Mobile Phase A (Aqueous): An acidified aqueous solution. Use HPLC-grade water with an acidifier to set the pH below 2.8.

    • Recommended: 0.1% Formic Acid or 0.1% Phosphoric Acid. Formic acid is volatile and suitable for LC-MS if you plan to identify impurities, while phosphoric acid is a stronger buffer and can provide better peak shapes on traditional UV-based HPLC systems.[8] Do not use non-volatile buffers like phosphate if using a mass spectrometer.[8]

  • Mobile Phase B (Organic): Acetonitrile is the preferred organic solvent.[9][10] It generally provides sharper peaks and has a lower UV cutoff (~190 nm) compared to methanol, which is advantageous when detecting at low wavelengths like 210 nm.

  • Gradient Elution: A gradient is necessary to elute potential impurities that may have different polarities than ECPA and to ensure the main peak is sharp and elutes within a reasonable time. A typical screening gradient would be:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
A starting gradient for method development.
Method Development Workflow Diagram

MethodDevelopment cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (ECPA, pKa ~4.8, Low UV) Column Select Column (C18, 4.6x150mm, 3.5µm) Analyte->Column MobilePhase Define Mobile Phase (A: 0.1% H3PO4 in H2O B: Acetonitrile) Column->MobilePhase Detector Set Detector (UV @ 210 nm) MobilePhase->Detector Gradient Run Screening Gradient (5-95% B in 20 min) Detector->Gradient Evaluate Evaluate Peak Shape, Retention & Resolution Gradient->Evaluate Optimize Adjust Gradient Slope & Isocratic Holds Evaluate->Optimize Sub-optimal? SST Perform System Suitability (SST) Evaluate->SST Optimal? Optimize->Gradient Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Part 2: Troubleshooting Guide

This section is designed to solve specific problems you might encounter during the analysis.

Q4: My ECPA peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing for an acidic compound like ECPA is a classic problem, often pointing to unwanted secondary interactions on the column.[5][6]

  • Primary Cause: Silanol Interactions. The most likely culprit is the interaction between the deprotonated (negatively charged) carboxyl group of ECPA and residual acidic silanol groups on the silica surface of the column packing.[5]

    • Solution 1 (Verify Mobile Phase pH): Ensure your mobile phase pH is sufficiently low (<2.8). If the pH is too high, a portion of your ECPA molecules will be ionized and interact strongly with silanols, creating a tail. Remake your aqueous mobile phase, carefully measuring the acid concentration.

    • Solution 2 (Use a High-Purity Column): If the pH is correct, your column may be the issue. Switch to a modern, end-capped, high-purity silica column. These columns have fewer accessible silanol groups, minimizing this secondary interaction.[6][11]

  • Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection concentration by 5-10 fold and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

Q5: My retention times are drifting or shifting between injections. What should I check?

Answer: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or column temperature.[12][13]

  • Cause 1: Insufficient Column Equilibration. This is the most common cause, especially with gradient methods. The column needs to fully return to its initial condition before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. For a 4.6 x 150 mm column (volume ~1.5 mL) at 1 mL/min, this means a minimum of 15 minutes of equilibration.

  • Cause 2: Mobile Phase Issues. The composition of your mobile phase may be changing over time.

    • Solution: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. If you are using pre-mixed mobile phases, gently agitate them before use, as organic/aqueous mixtures can stratify. Ensure there is enough mobile phase for the entire sequence.

  • Cause 3: Temperature Fluctuations. Column temperature directly affects retention time.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C. This will provide more consistent retention than relying on ambient lab temperature.[14]

Q6: I'm seeing extraneous "ghost" peaks in my blank injections. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank injections and are typically caused by contamination or carryover from a previous injection.

  • Cause 1: Carryover. The most common source is residual sample from a previous, more concentrated injection sticking to parts of the system (injector needle, valve, etc.).

    • Solution: Program a robust needle wash step in your injection sequence. Use a wash solvent that is stronger than your mobile phase (e.g., 100% Acetonitrile or a mix of Acetonitrile/Isopropanol). If carryover persists, inject multiple blanks consecutively to wash the system.

  • Cause 2: Contamination. The contamination could be in your mobile phase, vials, or solvent lines.

    • Solution: Systematically isolate the source. Prepare fresh mobile phase using ultra-pure water and HPLC-grade solvents. Run a blank from a brand new, sealed vial. If the peak disappears, your previous solvents or vials were contaminated.

Troubleshooting Logic Diagram

Troubleshooting cluster_chem Chemical Causes cluster_hw Hardware/Physical Causes Problem Symptom Observed (e.g., Peak Tailing) pH Is Mobile Phase pH < 2.8? Problem->pH Overload Is Sample Concentrated? Problem->Overload Column Is Column Old or Type A Silica? Problem->Column pH->Overload Yes Fix_pH Action: Remake Mobile Phase pH->Fix_pH No Fix_Dilute Action: Dilute Sample 10x Overload->Fix_Dilute Yes Overload->Column No Void Is there a void at column head? Column->Void No Fix_Column Action: Replace with New, High-Purity Column Column->Fix_Column Yes Fix_Void Action: Reverse-flush or Replace Column Void->Fix_Void Yes

Part 3: Protocols and System Suitability

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for your analysis.

ParameterRecommended SettingRationale
Column High-Purity C18, 4.6 x 150 mm, 3.5 µmGood efficiency and standard format.
Mobile Phase A 0.1% Phosphoric Acid in HPLC-Grade WaterLow pH to suppress ionization of ECPA.
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesTo separate analytes of varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Detector UV Diode Array Detector (DAD)
Wavelength 210 nmMaximizes signal for non-aromatic acid.
Injection Vol. 10 µLA standard volume to avoid overload.
Sample Diluent 50:50 Acetonitrile:WaterTo ensure sample solubility and compatibility.
Protocol 2: System Suitability Testing (SST)

Before any sample analysis, you must verify that the entire chromatography system is performing correctly. This is a non-negotiable part of any validated analytical procedure.[12][15] The SST is performed by making multiple injections (typically 5 or 6) of a standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A high value indicates unwanted secondary interactions.[15][16]
Precision (%RSD) %RSD of peak area ≤ 2.0%Demonstrates the reproducibility of the injector and pump.[15]
Theoretical Plates (N) N > 2000Measures the efficiency of the column. A low number indicates a poorly packed or old column.
Resolution (Rs) Rs > 2.0 (between ECPA and closest impurity)Ensures that adjacent peaks are sufficiently separated for accurate quantification.[15]

As per USP <621> and ICH Q2(R1) guidelines, these criteria must be met before proceeding with sample analysis.[4][12][17][18]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Cato, M. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Axcend. [Link]

  • United States Pharmacopeia. General Chapter, 〈621〉 Chromatography. USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link]

  • What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]

  • Revisions per USP 621. Agilent. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • USP-NF 〈621〉 Chromatography. U.S. Pharmacopeia. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • HPLC solvents and mobile phase additives. Waters Corporation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Propanoic acid, 2-methyl-, 1-ethynylcyclohexyl ester. PubChem. [Link]

  • What are some chemical properties of propionic acid?. Quora. [Link]

  • Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. MDPI. [Link]

  • Propionic acid. Wikipedia. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Spectrum Analysis of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

Part 1: Executive Summary & Structural Dynamics

The Molecule: 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid (CAS: 701-97-3 for generic, specific stereoisomer discussed below) is a critical intermediate in the synthesis of liquid crystals and metabolic disorder therapeutics (e.g., PPAR agonists).

The Challenge: In synthetic pathways, this molecule often co-elutes with its cis-isomer. Distinguishing the target (1r,4r)-trans isomer from the (1s,4s)-cis alternative is the primary analytical hurdle. This guide provides a definitive NMR workflow to validate stereochemical purity, comparing the target "Product" (Trans) against its thermodynamic "Alternative" (Cis).

Structural Conformation (The "Why"):

  • Target (Trans): The (1r,4r) configuration allows both the bulky ethyl group and the propanoic acid chain to occupy equatorial positions. This diequatorial conformation is thermodynamically favored and rigid.

  • Alternative (Cis): Forces one substituent into an axial position, creating significant 1,3-diaxial steric strain.

Part 2: Comparative Analysis (Trans vs. Cis)

The "performance" of the NMR analysis is defined by its ability to resolve these two isomers. The key differentiator is the multiplicity and chemical shift of the methine protons (H1 and H4) on the cyclohexane ring.

Comparative Data Table: Diagnostic Signals
FeatureTarget: (1r,4r)-Trans Isomer Alternative: Cis Isomer Mechanism
Conformation Diequatorial (Substituents)Axial / EquatorialSteric Thermodynamics
H1/H4 Orientation Axial / Axial One Axial / One EquatorialRing Geometry
H1/H4 Coupling (

)
Large

(~10-12 Hz)
Small

or

(2-5 Hz)
Karplus Equation
H1/H4 Multiplicity Broad Triplet of Triplets (tt)Narrow Multiplet / QuintetSpin-Spin Splitting
H1/H4 Shift (

)
Upfield (Shielded, ~0.9-1.2 ppm)Downfield (Deshielded, >1.5 ppm)Anisotropic Effect

-CH2 (Chain)
Sharp Triplet (~2.33 ppm)Broadened / Slightly ShiftedProximity to Ring

Critical Insight: In the Trans isomer, the axial protons at H1 and H4 are shielded by the ring current anisotropy, pushing them upfield. In the Cis isomer, the equatorial proton is deshielded (downfield) and lacks the large axial-axial coupling, appearing as a narrower peak.

Part 3: Experimental Protocol

To ensure reproducibility and high-resolution separation of multiplets, follow this self-validating protocol.

Materials & Methods
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is an alternative if the acid proton is exchanging too rapidly, but it may obscure the critical H1/H4 region due to viscosity broadening.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. Note: Over-concentration leads to viscosity broadening, masking the fine splitting of H1.

  • Instrument: Minimum 400 MHz (600 MHz recommended for clear separation of the cyclohexane envelope).

  • Temperature: 298 K (Standard).

Step-by-Step Workflow
  • Preparation: Dissolve sample in

    
    . Add TMS (0.00 ppm) as internal standard.[1]
    
  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for accurate integration of the COOH proton).
    • Scans: 16–64.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase correct manually to ensure the COOH peak does not distort the baseline.

Part 4: Detailed Spectral Assignment

Solvent:


 | Reference:  TMS (0.00 ppm)[2]
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
COOH 11.0 – 12.0Broad Singlet1H-Acidic proton (Exchangeable).[3]

-CH2
2.33Triplet2H7.5Adjacent to Carbonyl (Deshielded).

-CH2
1.60Quartet/Multiplet2H7.5Bridge between ring and acid.
Ring H_eq 1.70 – 1.80Broad Doublets4H-Equatorial protons on C2, C3, C5, C6.
Ethyl CH2 1.20Multiplet2H-Overlaps with ring envelope.
Ring H1/H4 0.90 – 1.10tt (Broad) 2H

,

Diagnostic: Axial protons in trans isomer.
Ring H_ax 0.85 – 1.00Multiplet4H-Axial protons on C2, C3, C5, C6.
Ethyl CH3 0.88Triplet3H7.0Terminal methyl group.

Part 5: Visualization & Logic Flow

The following diagram illustrates the decision logic for verifying the stereochemistry of the product.

NMR_Analysis_Flow Start Start: Crude Sample Analysis Solvent Dissolve in CDCl3 (Avoid DMSO if possible) Start->Solvent Acquisition Acquire 1H NMR (d1 > 5s for quantitation) Solvent->Acquisition Region_Check Analyze 0.8 - 1.2 ppm Region Acquisition->Region_Check Decision Identify Methine Protons (H1/H4) Region_Check->Decision Trans_Path Signal is Broad (tt) Width > 25 Hz Decision->Trans_Path Large J_aa coupling Cis_Path Signal is Narrow (m) Width < 15 Hz Decision->Cis_Path No J_aa coupling Result_Trans CONFIRMED: (1r,4r)-Trans (Diequatorial Conformation) Trans_Path->Result_Trans Result_Cis IMPURITY: Cis-Isomer (Axial/Equatorial) Cis_Path->Result_Cis

Caption: Logic flow for distinguishing Trans (product) vs. Cis (impurity) isomers based on methine proton coupling constants.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] (Authoritative text on coupling constants and Karplus relationships in cyclohexanes).

  • PubChem. (2023). Compound Summary: Cyclohexanepropanoic acid.[3] National Library of Medicine. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for axial/equatorial thermodynamic preference).

  • Reich, H. J. (2023). NMR Spectroscopy: Proton Chemical Shifts of Cyclohexanes. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Thermal Stability & Performance Guide: Ethylcyclohexyl vs. Phenyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Ethylcyclohexyl Propanoic Acid versus Phenyl Propanoic Acid derivatives. This analysis focuses on thermal stability, physicochemical behavior, and degradation mechanisms, tailored for researchers in drug development and materials science (Liquid Crystals).

Executive Summary

In the engineering of advanced materials and pharmaceuticals, the choice between an aromatic Phenyl core and a saturated Cyclohexyl core is a critical decision point. While Phenyl Propanoic Acid (PPA) derivatives offer rigid, planar stacking and high crystalline stability, Ethylcyclohexyl Propanoic Acid (ECPA) derivatives provide conformational flexibility, lower viscosity, and distinct lipophilic profiles.

Key Finding: Phenyl derivatives generally exhibit superior thermal stability regarding melting point and resistance to conformational isomerization. However, Ethylcyclohexyl derivatives offer superior oxidative stability in specific non-enzymatic environments but are prone to cis-trans thermal isomerization at elevated temperatures.

Structural & Physicochemical Comparison

The fundamental difference lies in the core ring saturation and its impact on intermolecular forces.

FeaturePhenyl Propanoic Acid (PPA) Ethylcyclohexyl Propanoic Acid (ECPA)
Core Geometry Planar (

), Rigid
Chair/Boat Conformation (

), Flexible
Electronic Nature

-electron rich, potential for

stacking

-bond saturated, electronically neutral
Thermal Behavior High Melting Point (Crystal packing)Lower Melting Point (Mesogenic/LC behavior)
Key Instability Benzylic Oxidation (Chemical)Cis-Trans Isomerization (Thermal/Catalytic)
Solubility (LogP) Moderate (Polarizable)High (Lipophilic)
Thermal Stability Profile

Phenyl Derivatives: The aromatic ring confers significant thermal robustness. Decomposition typically follows a decarboxylation pathway at temperatures exceeding 250–280°C [1]. However, the "benzylic" position (the carbon attached to the ring) is a "soft spot" for radical attack and oxidation.

Ethylcyclohexyl Derivatives: These compounds are thermally stable up to 200–250°C but suffer from a unique thermal failure mode: Isomerization . The trans-1,4-ethylcyclohexyl isomer (thermodynamically preferred) can isomerize to the cis-isomer under high heat or acidic catalysis, leading to a drastic loss of performance (e.g., loss of liquid crystallinity or biological potency) [2].

Degradation Mechanisms & Pathways[1][2][3][4][5]

Understanding how these molecules fail under heat and stress is vital for formulation.

Mechanistic Diagram (Graphviz)

The following diagram contrasts the oxidative degradation of the Phenyl core with the isomerization/oxidation risks of the Cyclohexyl core.

DegradationPathways Figure 1: Comparative Thermal Degradation Pathways. Phenyl derivatives degrade via benzylic oxidation, while Cyclohexyl derivatives primarily fail via stereochemical isomerization. Phenyl Phenyl Propanoic Derivative BenzylicRadical Benzylic Radical (Stabilized by Ring) Phenyl->BenzylicRadical Heat + O2 (H-abstraction) OxidizedPhenyl Ketone/Alcohol Degradant BenzylicRadical->OxidizedPhenyl Oxidation Cyclohexyl Ethylcyclohexyl Derivative (Trans) Isomerization Cis-Isomer (Thermal Defect) Cyclohexyl->Isomerization Heat (>200°C) or Acid Cat. RingOpen Ring Opening (Extreme T > 300°C) Cyclohexyl->RingOpen Pyrolysis

Experimental Validation Protocols

To objectively compare these derivatives in your specific application, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol determines the melting point and detects the onset of isomerization (for ECPA).

  • Sample Prep: Weigh 2–5 mg of dried derivative into an aluminum pan. Seal hermetically (to prevent sublimation).

  • Cycle 1 (Conditioning): Heat from 25°C to 150°C at 10°C/min. Hold for 1 min. Cool to 0°C at 10°C/min.

    • Purpose: Erase thermal history.

  • Cycle 2 (Measurement): Heat from 0°C to 300°C at 5°C/min.

  • Analysis:

    • PPA: Look for a sharp melting endotherm. A broad peak suggests impurity or decomposition.

    • ECPA: Look for a small endothermic pre-transition (crystal-to-crystal or crystal-to-mesophase) before melting. Critical: If an exothermic shift occurs baseline-to-baseline upon cooling, cis-trans isomerization may have occurred.

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Limits

This determines the absolute thermal limit (


, temperature of 5% mass loss).
  • Atmosphere: Run in Nitrogen (inert thermal stability) and Air (oxidative stability).

  • Ramp: Ambient to 600°C at 10°C/min.

  • Interpretation:

    • In Nitrogen: Both derivatives usually stable >250°C.

    • In Air: Phenyl derivatives often show mass gain (oxidation) or earlier mass loss onset due to benzylic oxidation compared to the saturated cyclohexyl chain (unless the cyclohexyl ring has tertiary carbons susceptible to attack).

Comparative Performance Data

The following data summarizes typical values for 3-(4-substituted)propanoic acid derivatives found in literature and material safety data [3][4].

PropertyPhenyl Derivative (e.g., Ibuprofen/Phloretic Acid)Ethylcyclohexyl Derivative (LC Intermediates)
Melting Point High (75–130°C)Moderate (40–90°C)
Decomposition Onset (

)
~152–200°C (Decarboxylation)~220°C (Stable but isomerizes)
Activation Energy (

)
~20–60 kJ/mol (Oxidative)High (Pyrolytic), Lower for Isomerization
Metabolic Stability (Microsomal) Low (CYP450 hydroxylation target)Variable (Often higher, but alkyl chain oxidation possible)
UV Stability Low (Absorbs UV, prone to yellowing)High (Transparent to UV)
Expert Insight: The "Spacer" Effect

In drug design, replacing a phenyl ring with a cyclohexyl ring (bioisostere) often improves metabolic stability by removing the aromatic ring as a substrate for hydroxylation. However, as noted in recent anticancer studies, the ethylcyclohexyl moiety can sometimes introduce new metabolic liabilities or reduce potency due to the loss of specific


 interactions with the target protein [5].

In Liquid Crystals, the ethylcyclohexyl group is preferred for lowering viscosity (


) and widening the nematic range, whereas the phenyl  group is used to boost optical anisotropy (

) [6].

References

  • Thermal Stability of Emerging Pharmaceutical Pollutants (Ibuprofen) . Thermoanalytical and Kinetic Studies. National Institutes of Health (NIH). Available at: [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control Reactivity . ResearchGate. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propionic acid Properties . PubChem. Available at: [Link]

  • Cyclohexyl vs Phenyl Terminated Substituents in Organic Semiconductors . Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Metabolic Stability of N-Acylbenzenesulfonamides . NIH / PMC. Available at: [Link]

  • Effects of Cyclohexyl Groups on Viscosity of Liquid Crystal Components . DTIC. Available at: [Link]

A Researcher's Guide to X-ray Diffraction for the Characterization of Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science and drug development, the precise characterization of liquid crystal precursors is paramount. These materials, existing in a state between crystalline solids and isotropic liquids, possess unique properties governed by their molecular arrangement. Among the arsenal of analytical techniques, X-ray diffraction (XRD) stands out as a powerful, non-destructive method for elucidating the structural intricacies of these mesophases.[1][2] This guide provides an in-depth exploration of XRD for the characterization of liquid crystal precursors, offering a comparative analysis with other techniques and detailed experimental protocols to empower researchers in their scientific endeavors.

The Power of Order: Why XRD is Indispensable for Liquid Crystal Analysis

Liquid crystals are defined by their degree of molecular order. While techniques like Polarized Optical Microscopy (POM) can visualize the beautiful and complex textures of liquid crystal phases, and Differential Scanning Calorimetry (DSC) can pinpoint the energetic transitions between them, XRD provides direct, quantitative information about the molecular arrangement at the atomic and mesoscopic scales.[1][2][3]

XRD leverages the scattering of X-rays by the electron clouds of atoms within a material. The resulting diffraction pattern is a fingerprint of the material's internal structure. For liquid crystal precursors, this technique is uniquely suited to probe:

  • Positional Order: The degree to which molecules are arranged in layers or a lattice.

  • Orientational Order: The extent to which molecules align along a common direction.

  • Phase Identification: Unambiguously distinguishing between different liquid crystalline phases such as nematic, smectic, and columnar.

A Tale of Two Angles: Small-Angle and Wide-Angle X-ray Scattering (SAXS & WAXS)

The characterization of liquid crystal precursors typically employs two complementary XRD techniques:

  • Wide-Angle X-ray Scattering (WAXS): This technique probes short-range order, on the scale of interatomic distances.[4] In liquid crystals, WAXS provides information about the average distance between neighboring molecules. A diffuse halo in a WAXS pattern is characteristic of the liquid-like disorder within the molecular arrangement.[5]

  • Small-Angle X-ray Scattering (SAXS): SAXS, conversely, investigates longer-range order, on the scale of tens to hundreds of nanometers.[6] This is crucial for identifying the layered structures of smectic phases or the columnar arrangements in discotic liquid crystals.[7] Sharp, well-defined peaks in a SAXS pattern are indicative of a high degree of positional order.

By combining SAXS and WAXS, researchers can build a comprehensive picture of the multiscale organization of liquid crystal precursors.[7][8]

Comparative Analysis of Characterization Techniques

While XRD is a cornerstone technique, a multi-faceted approach is often necessary for a complete understanding of liquid crystal precursors. The following table provides a comparative overview of common characterization methods.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Molecular packing, phase identification, degree of order, layer spacing, intermolecular distance.[2][9]Provides direct structural information at multiple length scales; quantitative.[6]Can require specialized equipment and expertise for data interpretation.
Polarized Optical Microscopy (POM) Visualization of liquid crystalline textures, identification of phase transitions, observation of defects.[1][10]Relatively simple and inexpensive; provides a macroscopic view of the sample.[2]Indirect structural information; can be subjective in interpretation.[10]
Differential Scanning Calorimetry (DSC) Phase transition temperatures and enthalpies.[3][11][12]Highly sensitive to thermal transitions; quantitative thermodynamic data.[13]Provides no direct structural information.[11]

Experimental Protocol: A Step-by-Step Guide to XRD Analysis

The following protocol outlines a general procedure for the XRD characterization of a thermotropic liquid crystal precursor. The causality behind each step is explained to ensure a self-validating and robust experimental design.

Part 1: Meticulous Sample Preparation

Rationale: The quality of the XRD data is intrinsically linked to the quality of the sample preparation.[14] The goal is to obtain a homogenous sample free of impurities that could interfere with the diffraction pattern.[15]

Step-by-Step Methodology:

  • Purification: Ensure the liquid crystal precursor is of high purity. Impurities can disrupt the liquid crystalline ordering and introduce extraneous peaks in the diffraction pattern.

  • Grinding (for solid samples at room temperature): If the precursor is a solid, gently grind it to a fine, homogenous powder. This ensures that a random distribution of crystallite orientations is presented to the X-ray beam, leading to a representative powder diffraction pattern.[16]

  • Capillary Filling: Load the powdered or liquid sample into a thin-walled glass or quartz capillary tube (typically 1-2 mm in diameter).[8] The thin walls minimize X-ray absorption and scattering from the container.

  • Sealing: Seal the capillary to prevent sample degradation, especially at elevated temperatures. For air-sensitive samples, filling and sealing should be performed in an inert atmosphere.

  • Degassing: To remove dissolved gases that can affect the phase behavior, subject the sealed capillary to several freeze-pump-thaw cycles.[15]

Part 2: The XRD Experiment

Rationale: Precise control over the experimental parameters, particularly temperature, is critical for accurately mapping the phase behavior of the liquid crystal precursor.

Step-by-Step Methodology:

  • Instrument Setup: Mount the sealed capillary in a temperature-controlled stage within the XRD instrument.[8][17] Ensure the X-ray beam is properly aligned with the sample.

  • Temperature Program:

    • Heat the sample to its isotropic liquid phase. This erases any previous thermal history and provides a baseline isotropic scattering pattern.

    • Cool the sample slowly and in a controlled manner through its liquid crystalline phases. A slow cooling rate allows the system to equilibrate at each temperature.[10]

    • Collect XRD patterns at regular temperature intervals, paying close attention to the transition temperatures identified by DSC.

  • Data Collection: At each temperature, collect both SAXS and WAXS data. The exposure time will depend on the scattering power of the sample and the intensity of the X-ray source.[8]

Part 3: Data Analysis and Interpretation

Rationale: The collected diffraction patterns contain a wealth of structural information that needs to be carefully extracted and interpreted.

Step-by-Step Methodology:

  • Background Subtraction: Subtract the scattering from the empty capillary and any background noise from the sample data.

  • Peak Analysis:

    • WAXS: Determine the position of the diffuse peak to calculate the average intermolecular distance (d) using Bragg's Law (nλ = 2dsinθ).

    • SAXS: Identify the positions of the sharp peaks. For a smectic phase, the peak positions will be in a ratio of 1:2:3..., corresponding to the layer spacing. For a columnar phase, the peak positions will follow a different ratio depending on the lattice type (e.g., hexagonal).

  • Phase Identification: Correlate the features in the SAXS and WAXS patterns with the known characteristics of different liquid crystal phases.

  • Order Parameter Calculation: For oriented samples, the azimuthal distribution of the diffraction intensity can be used to calculate the orientational order parameter.[18]

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between molecular order and diffraction patterns, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xrd XRD Experiment cluster_analysis Data Analysis Purification Purification Grinding Grinding Purification->Grinding Solid Sample Capillary_Filling Capillary_Filling Purification->Capillary_Filling Liquid Sample Grinding->Capillary_Filling Sealing Sealing Capillary_Filling->Sealing Degassing Degassing Sealing->Degassing Instrument_Setup Instrument_Setup Degassing->Instrument_Setup Temperature_Program Temperature_Program Instrument_Setup->Temperature_Program Data_Collection Data_Collection Temperature_Program->Data_Collection Background_Subtraction Background_Subtraction Data_Collection->Background_Subtraction Peak_Analysis Peak_Analysis Background_Subtraction->Peak_Analysis Phase_Identification Phase_Identification Peak_Analysis->Phase_Identification Order_Parameter_Calculation Order_Parameter_Calculation Phase_Identification->Order_Parameter_Calculation

Caption: Experimental workflow for XRD characterization of liquid crystal precursors.

xrd_patterns cluster_phases Liquid Crystal Phases cluster_waxs WAXS Patterns cluster_saxs SAXS Patterns Isotropic Isotropic No long-range order WAXS_Iso Diffuse Halo Short-range liquid-like order Isotropic->WAXS_Iso SAXS_Iso No Peaks No long-range order Isotropic->SAXS_Iso Nematic Nematic Orientational order WAXS_Nem Slightly Sharper Halo Increased local order Nematic->WAXS_Nem SAXS_Nem No Peaks No positional order Nematic->SAXS_Nem Smectic Smectic Positional & Orientational order WAXS_Sme Sharper Halo Constrained packing Smectic->WAXS_Sme SAXS_Sme Sharp Peaks Layered structure Smectic->SAXS_Sme

Caption: Relationship between liquid crystal phases and their characteristic XRD patterns.

Conclusion

X-ray diffraction is an indispensable tool for the structural characterization of liquid crystal precursors, providing unparalleled insights into their molecular organization. By combining SAXS and WAXS techniques and following rigorous experimental protocols, researchers can unambiguously identify liquid crystalline phases, quantify their degree of order, and ultimately correlate molecular structure with macroscopic properties. When integrated with complementary techniques such as POM and DSC, XRD empowers a comprehensive understanding of these fascinating materials, paving the way for the rational design of novel liquid crystal-based technologies.

References

  • 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. (n.d.).
  • Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012, June 15). The European Physical Journal Special Topics.
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.).
  • Small-angle X-ray scattering studies with microradian resolution. (2015, October 9). Current Opinion in Colloid & Interface Science.
  • CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. (n.d.). Rasayan Journal of Chemistry.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22). Reviews in Advanced Materials Science.
  • The world of liquid crystals as seen through X-ray diffraction. (n.d.). Laboratoire de physique des Solides.
  • Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.).
  • Small Angle X-ray Scattering (SAXS). (n.d.). Excillum.
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts.
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2025, May 27). Chemistry of Materials.
  • Differential scanning calorimetry. (n.d.). In Wikipedia.
  • Small angle X-ray scattering line (SAXS) and wide angle X-ray scattering line (WAXS). (n.d.). Rennes Institute of Chemical Sciences.
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2024, March 28). ACS Publications.
  • The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. (n.d.). ResearchGate.
  • Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. (n.d.). PMC.
  • Differential Scanning Calorimetry (DSC). (n.d.). SIC – A National Facility of IIT Indore.
  • Experimental setup for XRD measurements on BCMs (capillary and cell...). (n.d.). ResearchGate.
  • Phase Identification by SAXS/WAXS. (n.d.). Xenocs.
  • Small-angle X-ray scattering (SAXS) profile of the liquid-crystalline.... (n.d.). ResearchGate.
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. (2020, April 9). MDPI.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020, December 17). IOSR Journal of Applied Chemistry.
  • Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. (2016, January 19). Soft Matter.
  • Nanostructure of Unconventional Liquid Crystals Investigated by Synchrotron Radiation. (2020, August 26). Crystals.
  • characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2016, June 15). International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering.
  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023, September 9). Journal of Student Research.
  • X-ray studies of the phases and phase transitions of liquid crystals. (2004, October 13). IUCr Journals.
  • Liquid-Liquid Domains in Bilayers Detected by Wide Angle X-Ray Scattering. (n.d.). PMC.
  • Synthesis and Characterization of Highly Conjugated Liquid Crystal Compounds. (n.d.).
  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (n.d.). ResearchGate.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • WAXS Analysis | Wide-Angle X-ray Scattering. (n.d.). Measurlabs.
  • Wide-angle X-ray scattering. (n.d.). In Wikipedia.
  • XRD Sample Preparation. (2015, June 10). Wix.com.
  • Wide-Angle X-ray Scattering (WAXS) with DECTRIS Hybrid-Pixel Detectors. (n.d.). DECTRIS.
  • Experimental setup for high-resolution characterization of crystal optics for coherent X-ray beam applications. (n.d.). PMC.
  • X-Ray Diffraction and Spectroscopic Techniques for Liquid Surfaces and Interfaces. (n.d.).
  • research papers Variable-temperature X-ray crystallographic studies: a complementary tool for charge-density investigation of so. (n.d.).
  • XRD Sample Preparation: Best Practices for Different Sample Forms. (2024, May 7). Drawell.
  • Basic requirements for the XRD sample preparation. (n.d.). Arnes.
  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA.

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Safety Operating Guide

Personal protective equipment for handling 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical Personal Protective Equipment (PPE) and safety protocols for handling 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid .[1]

Note on Chemical Identity: This compound is a specific isomer (trans-4-ethyl) of a cyclohexylpropanoic acid derivative, commonly used as a liquid crystal intermediate or pharmaceutical building block. Due to its specific isomeric nature, direct SDS data is often limited. This guide applies the Precautionary Principle , deriving safety protocols from the functional group properties (organic acid) and close structural analogs (e.g., 3-cyclohexylpropionic acid, CAS 701-97-3).

Executive Safety Summary (Immediate Action Card)

Parameter Critical Information
Primary Hazard Corrosive / Severe Irritant. Causes skin burns and serious eye damage.[2][3]
Physical State Likely Solid (Crystalline) at room temperature; may melt at slightly elevated temperatures.
Emergency PPE Eyes: Chemical Splash Goggles (Face shield if >50g). Skin: Double Nitrile Gloves + Lab Coat. Inhalation: Fume Hood required. N95/P100 if dust is generated outside hood.
Spill Response Do NOT use water initially. Contain with dry absorbent. Neutralize with Sodium Bicarbonate (

).
First Aid Eyes: Rinse for 15 min (lifting lids).[4][5] Skin: Wash with soap/water for 15 min.[4] Ingestion: Do NOT induce vomiting.

Hazard Assessment & Risk Profiling

To select the correct PPE, we must understand the why behind the hazard.

  • Acidity (pKa ~4.8): Like propionic acid, this molecule can protonate biological tissue, leading to coagulation necrosis. The lipophilic cyclohexyl tail facilitates penetration through the skin's lipid bilayer, potentially deepening the burn.

  • Physical State: As a trans-isomer (1r,4r), the molecule packs efficiently, likely resulting in a solid state at room temperature (unlike the liquid unsubstituted cyclohexylpropionic acid). This creates a dust inhalation hazard during weighing.

  • Thermal Risks: If heated for recrystallization or reaction, the vapor pressure increases, necessitating organic vapor respiratory protection.

Risk Assessment Decision Tree

RiskAssessment Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Dust Dust Generation? Solid->Dust Heat Heating / Reflux? Liquid->Heat No No Dust->No Yes Yes Dust->Yes Heat->No Heat->Yes Lvl1 Level 1 PPE: Safety Glasses, Nitrile Gloves, Lab Coat Lvl2 Level 2 PPE: Goggles, Double Nitrile, Fume Hood Lvl3 Level 3 PPE: Face Shield, Chem-Resistant Apron, Resp. Protection No->Lvl1 No->Lvl2 Yes->Lvl2 Yes->Lvl3

Figure 1: Risk Assessment Logic for determining PPE levels based on physical state and activity.

PPE Selection Matrix

This matrix is designed for Autonomy . Select the column that matches your specific experimental condition.

Protection Zone Standard Handling (Weighing <1g, Closed Vials)Active Processing (Synthesis, Recrystallization, >1g)Emergency / Spill (>10g or Heating Failure)
Eye / Face Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (Indirect Vent). Contact lenses prohibited.Full Face Shield over Goggles.
Hand Protection Nitrile Gloves (0.11 mm, disposable). Change immediately upon splash.Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Neoprene.Butyl Rubber or Viton (0.3 mm). Required for prolonged contact.
Body / Skin Standard Cotton Lab Coat. Long pants. Closed-toe shoes.Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.Tychem® Suit (if aerosolized) or PVC Apron + Sleeve Covers.
Respiratory Fume Hood (Face velocity: 0.5 m/s). No respirator needed if sash is low.Fume Hood Mandatory. If outside hood: N95/P100 (for dust).Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridge.

Expert Insight on Gloves: While Nitrile is excellent for incidental splash protection against organic acids, it is permeable to many organic solvents used to dissolve this acid (e.g., DCM, THF). If handling the acid in solution, select gloves based on the solvent breakthrough time.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust exposure and static discharge.

  • Preparation:

    • Place the balance inside the chemical fume hood. If vibrations are an issue, use a static-dissipative balance enclosure.

    • Don Level 2 PPE (Goggles, Double Nitrile).

  • Transfer:

    • Use an anti-static spatula.

    • Keep the receiving vessel (tare) closed whenever possible.

    • Technique: Do not "dump" the powder. Tap the spatula gently to control flow.

  • Decontamination:

    • Wipe the balance area with a damp paper towel (water + mild detergent) immediately after use.

    • Dispose of the wipe as solid chemical waste.

Protocol B: Spill Response Workflow

Scenario: You have spilled ~5g of solid acid on the benchtop.

SpillResponse Alert 1. ALERT & ISOLATE Notify labmates. Mark area. Assess 2. ASSESS Is it >10g or outside hood? Is it fuming? Alert->Assess Evacuate EVACUATE LAB Call EHS. Assess->Evacuate Yes (Major) PPE 3. DON PPE Goggles, Double Gloves, Apron. Assess->PPE No (Minor) Contain 4. CONTAIN Cover with dry absorbent pads or sand. PPE->Contain Neutralize 5. NEUTRALIZE Sprinkle Sodium Bicarbonate (NaHCO3) until bubbling stops. Contain->Neutralize Collect 6. COLLECT Scoop into hazardous waste bag. Double bag. Neutralize->Collect Clean 7. FINAL CLEAN Wash area with soap & water. Check pH. Collect->Clean

Figure 2: Step-by-step spill response logic for solid organic acids.

Disposal & Decontamination

Waste Classification:

  • RCRA Code: Likely D002 (Corrosive) if pH < 2.

  • Stream: Organic Solid Waste (if solid) or Organic Liquid Waste (if dissolved).

Disposal Steps:

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic reaction).

  • Labeling: Clearly label the container: "Hazardous Waste - 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid - Corrosive/Irritant".[3]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (corrosion risk).[5]

References

  • Fisher Scientific. (2012).[5] Safety Data Sheet: 3-Cyclohexylpropionic acid. Retrieved from (Analog Reference).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69702, 3-Cyclohexylpropanoic acid. Retrieved from .[6]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Propionic acid. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.